

An In-Depth Technical Guide to Debacarb: A Benzimidazole Carbamate Fungicide

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Compound of Interest

Compound Name: Debacarb

Cat. No.: B1669971

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Abstract

Debacarb is a synthetic organic compound belonging to the benzimidazole carbamate class of chemicals. It exhibits a dual mechanism of action, functioning as both a fungicide and an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of **Debacarb**, including its chemical identity, proposed synthesis, mechanisms of action, and toxicological profile. Detailed experimental protocols for key assays are provided to facilitate further research and development. While specific quantitative data for **Debacarb** is limited in publicly available literature, this guide consolidates existing knowledge and provides data for structurally related compounds to offer a comparative context.

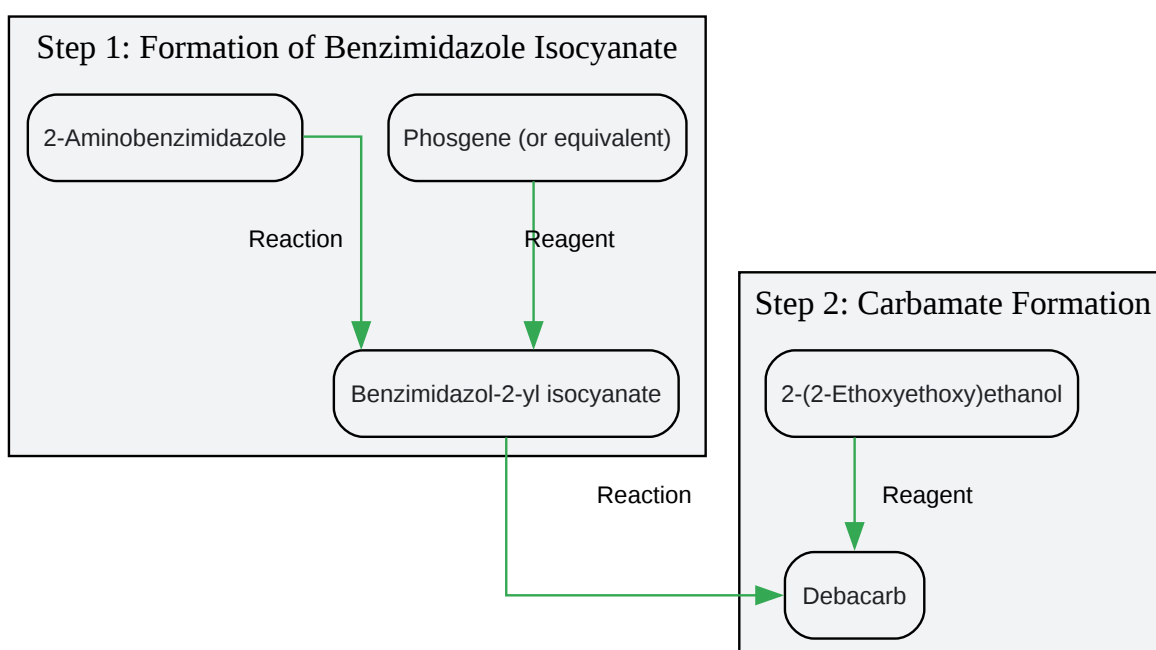
Chemical Identity

Identifier	Value
IUPAC Name	2-(2-ethoxyethoxy)ethyl 1H-1,3-benzimidazol-2-ylcarbamate
CAS Number	62732-91-6
Molecular Formula	C ₁₄ H ₁₉ N ₃ O ₄
Molecular Weight	293.32 g/mol
Canonical SMILES	CCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1

Proposed Synthesis

A plausible synthetic route for **Debacarb** can be conceptualized based on established carbamate synthesis methodologies. The synthesis would likely involve the reaction of a benzimidazole precursor with a suitable chloroformate or by reacting an isocyanate derivative of benzimidazole with 2-(2-ethoxyethoxy)ethanol.

A potential two-step synthesis is outlined below:



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Figure 1: Proposed two-step synthesis of **Debacarb**.

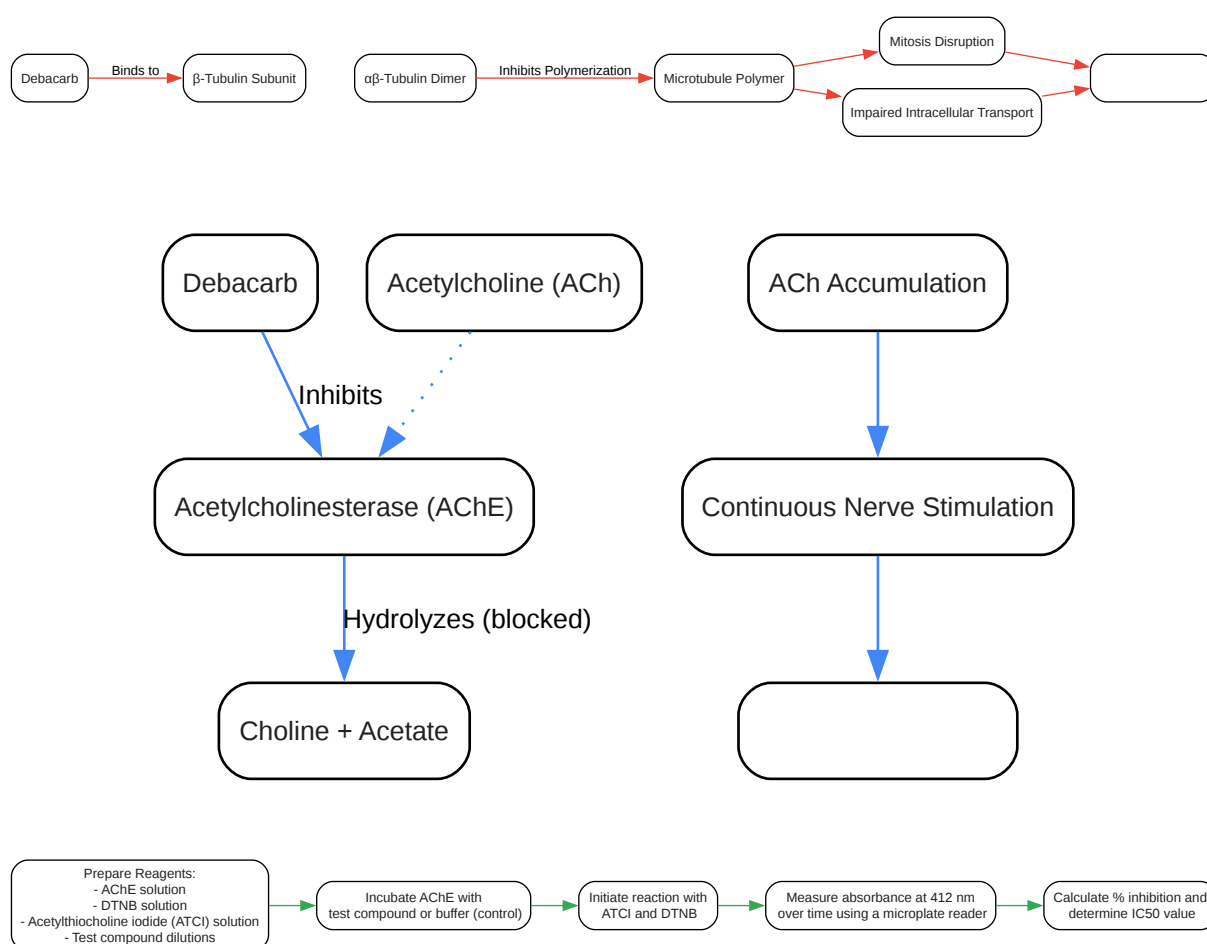
Mechanism of Action

Debacarb's chemical structure suggests a dual mechanism of action, targeting both fungal pathogens and exhibiting insecticidal properties through acetylcholinesterase inhibition.

Fungicidal Activity: Microtubule Assembly Inhibition

As a member of the benzimidazole class of fungicides, **Debacarb** is presumed to act by disrupting microtubule assembly in fungal cells. This mechanism is shared with other well-studied benzimidazoles like carbendazim and benomyl[1]. By binding to the β -tubulin subunit, these compounds inhibit the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (mitosis), intracellular transport, and maintenance of cell shape. The disruption of these processes ultimately leads to fungal cell death.

The signaling pathway for this mechanism can be visualized as follows:



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References

- 1. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
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